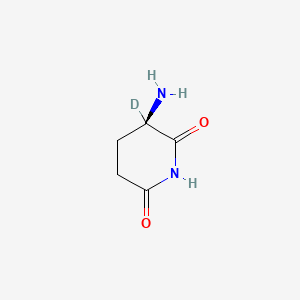![molecular formula C9H10Cl3NO2Si B14770626 Silane, trichloro[3-(4-nitrophenyl)propyl]-](/img/structure/B14770626.png)
Silane, trichloro[3-(4-nitrophenyl)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-4-[3-(trichlorosilyl)propyl] Benzene is an organosilicon compound that features a nitro group and a trichlorosilyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-4-[3-(trichlorosilyl)propyl] Benzene typically involves a multi-step process starting from benzene. The general steps include:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Friedel-Crafts Alkylation: The nitrated benzene undergoes Friedel-Crafts alkylation with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the propyl group.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Nitro-4-[3-(trichlorosilyl)propyl] Benzene can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst or metal hydrides.
Substitution: The trichlorosilyl group can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alcohols, amines, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 1-amino-4-[3-(trichlorosilyl)propyl] Benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Nitro-4-[3-(trichlorosilyl)propyl] Benzene has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials, including polymers and coatings, due to its ability to form strong bonds with various substrates.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 1-Nitro-4-[3-(trichlorosilyl)propyl] Benzene involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The nitro group can participate in redox reactions, while the trichlorosilyl group can form strong bonds with other molecules, facilitating its use as a coupling agent. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
1-Nitro-4-[3-(trimethoxysilyl)propyl] Benzene: Similar structure but with methoxy groups instead of chlorine atoms.
1-Nitro-4-[3-(triethoxysilyl)propyl] Benzene: Similar structure but with ethoxy groups instead of chlorine atoms.
Uniqueness: 1-Nitro-4-[3-(trichlorosilyl)propyl] Benzene is unique due to the presence of the trichlorosilyl group, which provides distinct reactivity and bonding characteristics compared to its methoxy and ethoxy counterparts. This makes it particularly useful in applications requiring strong and stable bonds with various substrates .
Propiedades
Fórmula molecular |
C9H10Cl3NO2Si |
|---|---|
Peso molecular |
298.6 g/mol |
Nombre IUPAC |
trichloro-[3-(4-nitrophenyl)propyl]silane |
InChI |
InChI=1S/C9H10Cl3NO2Si/c10-16(11,12)7-1-2-8-3-5-9(6-4-8)13(14)15/h3-6H,1-2,7H2 |
Clave InChI |
DLTJFBHAHLHZTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCC[Si](Cl)(Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


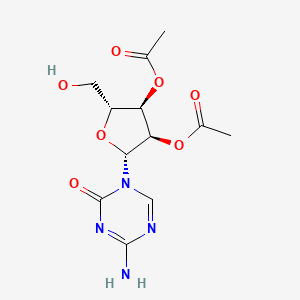
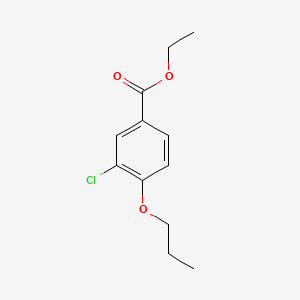
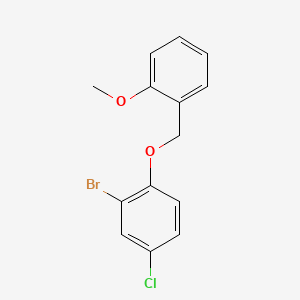

![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14770567.png)
![2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14770575.png)
![Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium](/img/structure/B14770579.png)
![3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B14770582.png)
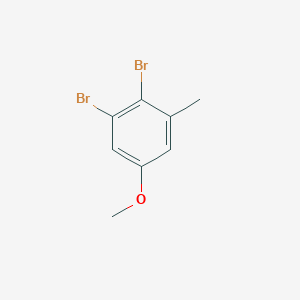
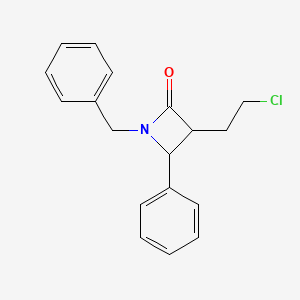

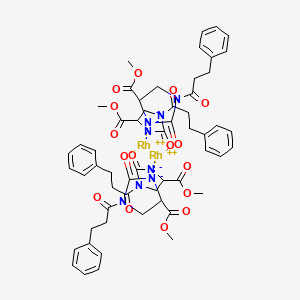
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14770604.png)
